molecular formula C12H8N2O4 B1320737 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid CAS No. 1048912-81-7

2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid

Cat. No. B1320737
CAS RN: 1048912-81-7
M. Wt: 244.2 g/mol
InChI Key: LZILLRBYDMYDGM-UHFFFAOYSA-N
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Description

2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid is a compound that can be associated with the family of nitroaromatics, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications and roles in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the nitration of aromatic compounds. For instance, the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine with nitric acid in sulfuric acid has been studied, leading to the formation of nitro derivatives, which are structurally related to the compound of interest . Additionally, the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran can yield pyrrolic products, which are important intermediates in the synthesis of porphyrins and related compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is characterized by the orientation of the nitro groups with respect to the aromatic ring. For example, in the case of 2,7,8-trinitro-1,4-benzodioxino[2,3-b]pyridine, the planes of the nitro groups are rotated with respect to the pyridine and benzene ring planes . This kind of structural information is crucial for understanding the reactivity and properties of this compound.

Chemical Reactions Analysis

Nitroaromatic compounds like this compound can participate in various chemical reactions. For example, the reduction of substituted nitrosobenzenes catalyzed by carboxylic acids has been studied, indicating the role of general acid catalysis in such processes . Moreover, the formation of unexpected nitro complexes during reactions with palladium(II) acetate suggests that nitroaromatics can undergo complexation with transition metals, which could be relevant for catalysis or material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by the presence of nitro groups. These groups are electron-withdrawing, which can affect the acidity of adjacent functional groups, such as carboxylic acids. The Hammett relationship and Bronsted plots can be used to analyze the effect of substituents on the reaction rates of these compounds, as demonstrated in the study of substituted nitrosobenzenes . Additionally, the crystal structure and magnetic properties of related complexes provide insights into the solid-state properties of these materials .

Scientific Research Applications

Synthesis and Derivatives

  • 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. For instance, the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives has been described, demonstrating significant potency as antihypertensive agents in certain models (Finch et al., 1978).

Coordination Polymers and Treatment Effects

  • Coordination polymers based on 5-nitro-1,2,3-benzenetricarboxylic acid have been synthesized, showing potential treatment effects on nephrotic syndrome by regulating intestinal flora and recovering Th17/Treg balances (Qiu et al., 2020).

Pyrrole Synthesis

  • The compound has been used in the synthesis of pyrroles, which are vital intermediates in the creation of porphyrins and related compounds (Lash et al., 1994).

Molecular Structure Analysis

  • Studies have been conducted on the molecular structure of related compounds, such as N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, which have shown significant molecular non-linearity and potential in non-linear optical properties (Yanes et al., 1997).

Antiprotozoal Activity

  • Research has explored the synthesis of pyridine thioaryl ethers using pyridine nitro derivatives with significant antiprotozoal activity (Fetisov et al., 2021).

Versatile Structures in Coordination Polymers

  • The compound has been used to investigate versatile structures in coordination polymers, highlighting different fluorescent and electrochemical behaviors (Liu et al., 2019).

Safety and Hazards

2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it is recommended to refer to the Safety Data Sheet .

properties

IUPAC Name

2-(5-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZILLRBYDMYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595252
Record name 2-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048912-81-7
Record name 2-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 3-nitropyridine-6-ylbenzoate (545 mg), which is the product of Reference example 32(a), and aqueous sodium hydroxide solution (1N, 3.16 ml) at 90° C. and the reaction mixture was treated to afford the title compound (370 mg) as colorless crystals.
Name
methyl 3-nitropyridine-6-ylbenzoate
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
3.16 mL
Type
reactant
Reaction Step Two

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